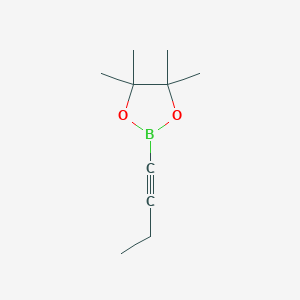

2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-but-1-ynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPPDEKCCSRVEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C#CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001200617 | |

| Record name | 2-(1-Butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001200617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287752-88-8 | |

| Record name | 2-(1-Butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287752-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001200617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable alkynylboronate ester in organic synthesis. This document delves into the prevalent synthetic methodologies, with a particular focus on the mechanistic underpinnings of metal-catalyzed borylation of terminal alkynes. It offers detailed experimental protocols, safety considerations, and data interpretation to equip researchers and drug development professionals with the necessary knowledge for the successful synthesis and application of this versatile building block. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the reaction intricacies.

Introduction: The Significance of Alkynylboronates

Organoboron compounds have emerged as indispensable tools in modern organic synthesis, largely due to their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2] Among these, alkynylboronate esters, such as this compound, are of paramount importance.[3] Their unique reactivity profile allows for their participation in a myriad of chemical transformations, including the renowned Suzuki-Miyaura cross-coupling reaction, making them highly sought-after intermediates in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients (APIs).[2][4]

The synthesis of these compounds has evolved significantly, with transition-metal catalysis playing a pivotal role in achieving high efficiency and selectivity.[5][6] This guide will explore the key synthetic routes, providing a robust framework for their practical implementation.

Synthetic Methodologies: A Mechanistic Perspective

The most direct and atom-economical approach to synthesize this compound involves the borylation of the terminal alkyne, 1-butyne. Several catalytic systems have been developed to facilitate this transformation, each with its own set of advantages and mechanistic nuances.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction is a cornerstone for the synthesis of boronate esters from halides and triflates.[4][7][8] While traditionally applied to aryl and vinyl halides, modifications of this methodology can be adapted for the direct C-H borylation of terminal alkynes. The catalytic cycle, illustrated below, typically involves a palladium(0) species.

Figure 1: Simplified catalytic cycle for Miyaura borylation.

The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.[8] For the direct borylation of alkynes, the mechanism can deviate, often involving the formation of a palladium-hydride species that initiates the catalytic cycle. One-pot borylation/Suzuki reactions have also been developed to streamline synthetic processes.[9]

Copper-Catalyzed Borylation

Copper catalysis has gained significant traction for the borylation of alkynes due to its cost-effectiveness and unique reactivity.[1][5] Copper-catalyzed hydroboration of alkynes with bis(pinacolato)diboron (B₂pin₂) is a prominent method.[10] The reaction mechanism is believed to involve the formation of a copper-boryl intermediate, which then undergoes insertion of the alkyne.[10] The regioselectivity of the borylation (i.e., whether the boron moiety adds to the terminal or internal carbon of the alkyne) can often be controlled by the choice of ligand.[10]

Iron and Manganese-Catalyzed Borylation

In the quest for more sustainable and economical synthetic methods, base metals like iron and manganese have been explored as catalysts for alkyne borylation.[5][6][11] Iron catalysts, such as ferric chloride, have been shown to efficiently catalyze the monoborylation of alkynes with high regio- and stereoselectivity.[11] Manganese complexes have also demonstrated excellent chemoselectivity for the C(sp)-H borylation of terminal alkynes.[6] These methods offer environmentally benign alternatives to precious metal catalysis.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound via a palladium-catalyzed reaction.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Butyne | ≥98% | Sigma-Aldrich | Highly flammable gas. Handle with care. |

| Bis(pinacolato)diboron (B₂pin₂) | ≥98% | Combi-Blocks | Moisture sensitive. |

| PdCl₂(dppf) | ≥98% | Strem Chemicals | Air-sensitive catalyst. |

| Potassium Acetate (KOAc) | Anhydrous, ≥99% | Acros Organics | Must be dried before use. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a freshly opened bottle or dried over molecular sieves. |

| Diethyl Ether | Anhydrous, ≥99.7% | Fisher Scientific | For extraction. |

| Saturated aq. NaCl (Brine) | For washing. | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. |

Reaction Setup and Procedure

Figure 2: Experimental workflow for the synthesis.

-

Preparation: A 100 mL Schlenk flask is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere of argon. The flask is equipped with a magnetic stir bar.

-

Reagent Addition: To the flask are added bis(pinacolato)diboron (1.1 eq), PdCl₂(dppf) (0.03 eq), and anhydrous potassium acetate (1.5 eq). The flask is evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane is then added via syringe.

-

Alkyne Addition: The reaction mixture is cooled to 0 °C in an ice bath. 1-Butyne gas (1.0 eq) is then bubbled through the solution for approximately 10-15 minutes, or until the desired amount has been added (this can be monitored by mass).

-

Reaction: The flask is sealed and the reaction mixture is heated to 80 °C. The reaction is stirred at this temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: The reaction mixture is cooled to room temperature and filtered through a pad of Celite, rinsing with diethyl ether. The filtrate is transferred to a separatory funnel and washed with water and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to afford the pure this compound. For purification of boronic acids and their esters, various techniques like recrystallization and derivatization can also be employed.[12][13][14]

Safety and Handling

Proper safety precautions are imperative when handling the reagents involved in this synthesis.

-

1-Butyne: Is a highly flammable gas. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Organoboron Reagents: While generally less toxic than other organometallics, boronic esters should be handled with care. Avoid inhalation and skin contact.[15][16]

-

Palladium Catalysts: Can be toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17][18]

-

Solvents: Anhydrous solvents are often flammable and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[15][16][17][18][19]

Characterization and Data Analysis

The final product should be characterized to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Resonances corresponding to the ethyl group (triplet and quartet) and the methyl groups of the pinacolato ligand (singlet). |

| ¹³C NMR | Signals for the acetylenic carbons, the ethyl group carbons, and the carbons of the dioxaborolane ring. |

| ¹¹B NMR | A characteristic chemical shift for the boron atom in the dioxaborolane ring. |

| GC-MS | A molecular ion peak corresponding to the mass of the product. |

| FT-IR | A characteristic C≡C stretching frequency. |

Conclusion

The synthesis of this compound is a well-established yet nuanced process. A thorough understanding of the underlying reaction mechanisms, careful execution of the experimental protocol, and stringent adherence to safety procedures are essential for success. The methodologies outlined in this guide, particularly the palladium-catalyzed borylation, provide a reliable pathway to this valuable synthetic intermediate. The continued development of more sustainable catalytic systems using earth-abundant metals promises to further enhance the accessibility and utility of alkynylboronates in the future.

References

- Some Recent Developments in Borylation of Alkynes under Base/Coinage Metal Catalysis. (n.d.).

- Some Recent Developments in Borylation of Alkynes under Base/Coinage Metal Catalysis. (2016).

- Rawat, V. S., & Sreedhar, B. (2014). Iron-Catalyzed Borylation Reactions of Alkynes: An Efficient Synthesis of E-Vinyl Boronates. Synlett, 25(08), 1132-1136.

- Chemoselective C(sp)-H Borylation of Terminal Alkynes Catalyzed by a Bis(N-heterocyclicsilylene) Manganese Complex. (n.d.). ChemRxiv.

- Copper Catalyzed Borylation of Alkynes: An Experimental Mechanistic Study. (2024). Chemistry – An Asian Journal, 19(14), e202400286.

- Alkenyl Boronates: Synthesis and Applications. (n.d.). ResearchGate.

- Alkynylboron compounds in organic synthesis. (n.d.). ResearchGate.

- Alkenylboronates: Synthesis and Applications. (n.d.). Amanote Research.

- Miyaura Borylation Reaction. (n.d.). Alfa Chemistry.

- Miyaura borylation. (n.d.). Wikipedia.

- Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal.

- SAFETY DATA SHEET. (2005).

- Protoboration of Alkynes and Miyaura Borylation Catalyzed by Low Loadings of Palladium. (n.d.). Angewandte Chemie International Edition.

- 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Safety Data Sheets. (n.d.). Echemi.

- (4R,5R)-2-(But-1-yl)-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide Safety Data Sheet. (n.d.). Synquest Labs.

- Enantiospecific Alkynylation of Alkylboronic Esters. (n.d.). PMC - NIH.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). NIH.

- SAFETY DATA SHEET. (2012). Fisher Scientific.

- Alkynylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal.

- Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.

- Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. (n.d.). ResearchGate.

- Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.

- How to purify boronic acids/boronate esters? (2016). ResearchGate.

- Purification of boronic acids? (2017). Reddit.

- (E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). PubChem.

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. (n.d.). Sigma-Aldrich.

- 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). PubChem.

Sources

- 1. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper Catalyzed Borylation of Alkynes: An Experimental Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Iron-Catalyzed Borylation Reactions of Alkynes: An Efficient Synthesis of E-Vinyl Boronates [organic-chemistry.org]

- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. echemi.com [echemi.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. fishersci.ca [fishersci.ca]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

The Synthesis of 1-Butynylboronic Acid Pinacol Ester: A Technical Guide for Advancing Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Butynylboronic Acid Pinacol Ester

1-Butynylboronic acid pinacol ester is a versatile and highly valuable building block in modern organic synthesis, particularly within the realm of drug discovery and materials science. Its utility stems from the presence of both a reactive alkyne moiety and a stable, yet readily functionalizable, boronic ester. This dual functionality allows for sequential, chemoselective transformations, making it an ideal linchpin for the construction of complex molecular architectures. As a key intermediate, it participates in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, which is a cornerstone of pharmaceutical development.[1][2][3] The stability of the pinacol ester group, compared to the corresponding boronic acid, offers significant advantages in terms of handling, purification, and storage, while still retaining the requisite reactivity for subsequent synthetic manipulations.[4]

This guide provides a comprehensive overview of the primary synthetic strategies for preparing 1-butynylboronic acid pinacol ester, with a focus on the underlying mechanistic principles, practical experimental considerations, and field-proven insights to ensure reliable and reproducible outcomes.

Synthetic Strategies: Navigating the Pathways to 1-Butynylboronic Acid Pinacol Ester

The preparation of 1-butynylboronic acid pinacol ester can be broadly approached through two main catalytic paradigms: copper-catalyzed reactions involving the direct borylation of 1-butyne and palladium-catalyzed cross-coupling reactions.

Copper-Catalyzed Borylation of Terminal Alkynes: A Direct and Atom-Economical Approach

Copper catalysis has emerged as a powerful and cost-effective method for the synthesis of alkynylboronates.[5] This approach typically involves the reaction of a terminal alkyne, such as 1-butyne, with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a copper catalyst.[6][7] The reaction can proceed via two main pathways: dehydrogenative borylation or hydroboration, depending on the specific reaction conditions and the nature of the boron source.

Dehydrogenative Borylation: This pathway, often utilizing pinacolborane (HBpin), leads to the direct formation of the C(sp)-B bond with the concomitant evolution of hydrogen gas.[8] The mechanism is thought to involve the formation of a copper acetylide intermediate, which then undergoes σ-bond metathesis with HBpin.[8]

Hydroboration: In the context of using B₂pin₂, the reaction is more accurately described as a hydroboration process. A copper-boryl species is initially formed, which then adds across the alkyne triple bond.[6][7] Subsequent protonolysis of the resulting alkenylcopper intermediate yields the desired alkynylboronic acid pinacol ester. The regioselectivity of the borylcupration step is a critical factor, with the boron moiety typically adding to the terminal carbon of the alkyne.[9][10]

The choice of ligand for the copper catalyst can significantly influence the reaction's efficiency and selectivity. N-heterocyclic carbenes (NHCs) and various phosphine ligands have been successfully employed to modulate the catalytic activity and prevent side reactions.[6][7]

Logical Relationship: Key Factors in Copper-Catalyzed Borylation

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Copper Catalyzed Borylation of Alkynes: An Experimental Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

An In-Depth Technical Guide to 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction and Strategic Overview

This compound, also known as 1-butynylpinacolborane, is a highly versatile and valuable reagent in modern organic synthesis. As a member of the alkynyl boronate ester class of compounds, it serves as a robust and efficient building block for the introduction of the 1-butynyl moiety into complex molecular architectures. Its stability, ease of handling compared to more reactive organometallics, and broad functional group tolerance make it an indispensable tool for researchers in medicinal chemistry and materials science.

The strategic importance of this reagent lies in its dual reactivity. The carbon-boron bond is primed for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of C(sp)-C(sp²) bonds.[1][2] Concurrently, the terminal alkyne functionality remains available for a host of subsequent transformations. This guide provides a comprehensive overview of its properties, synthesis, and key applications, offering field-proven insights for its effective utilization.

Physicochemical and Spectroscopic Profile

While this specific reagent is often synthesized and used directly, its physicochemical properties can be defined. The data presented below is a combination of calculated values and empirically expected characteristics based on analogous structures.

Physical and Chemical Properties

| Property | Value | Source/Comment |

| IUPAC Name | 2-(But-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | --- |

| Synonyms | 1-Butynylpinacolborane, But-1-ynylboronic acid pinacol ester | --- |

| CAS Number | 108933-72-8 | --- |

| Molecular Formula | C₁₀H₁₇BO₂ | Calculated |

| Molecular Weight | 180.05 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Expected based on analogs |

| Boiling Point | Not reported; distillable under high vacuum | --- |

| Solubility | Soluble in common organic solvents (THF, Et₂O, Dioxane, Toluene) | --- |

| Stability | Sensitive to moisture and strong acids; stable under inert atmosphere | General for boronate esters |

Spectroscopic Signature for Structural Verification

Verifying the integrity of 2-(1-butynyl)pinacolborane is critical. The following table outlines the expected spectroscopic data for routine quality control.

| Technique | Expected Chemical Shifts (δ) / Frequencies (ν) | Rationale and Key Features |

| ¹H NMR | ~1.25-1.35 ppm (s, 12H)~2.25-2.35 ppm (q, 2H)~1.10-1.20 ppm (t, 3H) | The sharp singlet corresponds to the four equivalent methyl groups of the pinacol backbone. The quartet and triplet are characteristic of the ethyl group attached to the alkyne. |

| ¹³C NMR | ~84 ppm~25 ppm~90 ppm~75 ppm~14 ppm~12 ppm | Resonances for the quaternary carbons of the pinacol ring, the pinacol methyls, the B-C≡C carbon, the B-C≡C -Et carbon, the methylene (-CH₂-), and terminal methyl (-CH₃) carbons, respectively. The B-C≡C signal is often broad. |

| ¹¹B NMR | ~20-30 ppm | This range is characteristic for tetracoordinate boronic esters.[3][4][5] The signal is typically broad. |

| FT-IR | ~2200-2250 cm⁻¹ (weak)~1370-1380 cm⁻¹ (strong)~1145 cm⁻¹ (strong) | The weak absorption corresponds to the C≡C stretch. The strong B-O and C-O stretching frequencies are characteristic of the dioxaborolane ring. |

Synthesis and Preparation

The most reliable and widely adopted synthesis of alkynyl pinacol boronates involves the reaction of a terminal alkyne with a strong base to form a metal acetylide, which is then trapped with an electrophilic boron species.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of n-butyllithium (n-BuLi) necessitates strictly anhydrous and oxygen-free conditions (e.g., under Argon or Nitrogen). n-BuLi is highly pyrophoric and reacts violently with water and oxygen.

-

Low Temperature: The initial deprotonation of 1-butyne is performed at low temperatures (-78 °C) to control the exothermicity of the reaction and prevent side reactions.

-

Boron Electrophile: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an ideal boron source. The isopropoxy group is a good leaving group, and the pinacol backbone confers stability to the final product.

Diagram of Synthetic Workflow

Caption: Synthesis of the target boronate ester via lithiation-borylation.

Experimental Protocol: Synthesis of this compound

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Deprotonation: Cool the flask to -78 °C using a dry ice/acetone bath. Add 1-butyne (5.4 g, 100 mmol) to the THF. Slowly add n-butyllithium (1.6 M in hexanes, 63 mL, 101 mmol) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Borylation: To the freshly prepared 1-butynyllithium solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (18.6 g, 100 mmol) dropwise, again maintaining the temperature below -70 °C.

-

Warm-up and Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Workup: Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the title compound as a clear liquid.

Chemical Reactivity and Synthetic Applications

The utility of 1-butynylpinacolborane stems from its predictable and high-yielding participation in cross-coupling chemistry.

The Suzuki-Miyaura Cross-Coupling Reaction

This is the cornerstone application, providing a powerful method for forging C(sp)-C(sp²) bonds. The reaction couples the 1-butynyl boronate with aryl, heteroaryl, or vinyl halides (or triflates) in the presence of a palladium catalyst and a base.[2][6]

-

Mechanism Insight: The reaction proceeds via a well-established catalytic cycle. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial; it activates the boronate ester, facilitating the transmetalation step where the 1-butynyl group is transferred from boron to the palladium center.[1] Reductive elimination from the palladium complex then yields the final product and regenerates the active Pd(0) catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 1-Bromo-4-nitrobenzene

-

Reagent Charging: In an oven-dried Schlenk tube, combine 1-bromo-4-nitrobenzene (202 mg, 1.0 mmol), this compound (216 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 24.5 mg, 0.03 mmol).

-

Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add a degassed mixture of dioxane (4 mL) and water (1 mL).

-

Reaction: Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to afford 1-(but-1-yn-1-yl)-4-nitrobenzene.

Other Synthetic Transformations

The versatility of this reagent extends beyond Suzuki couplings. The C(sp)-B bond can be oxidized under specific conditions to yield valuable carboxylic acid derivatives.[7] This protocol involves treating the boronate with an oxidant in the presence of nucleophiles like water, alcohols, or amines to generate carboxylic acids, esters, or amides, respectively, representing a powerful C-B to C=O conversion.

Safety, Handling, and Storage

As with all organoboron reagents, proper handling is essential for both safety and maintaining reagent integrity.

-

Hazards: this compound is expected to be an irritant to the eyes, skin, and respiratory system. Boronic esters should be handled in a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and nitrile gloves, is required.

-

Storage: The compound is sensitive to moisture, which can lead to hydrolysis of the boronate ester. It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. For long-term stability, refrigeration (-20 °C) is recommended.

-

Disposal: All hazardous materials and waste should be handled and disposed of in accordance with institutional and local regulations.

References

-

LookChem. 2-BUTYL-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE, 69190-62-1. Available from: [Link]

-

PubChem. 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available from: [Link]

-

The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Available from: [Link]

-

PubChem. 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available from: [Link]

-

Organic Syntheses. boronic esters. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. Available from: [Link]

-

Chemical Communications (RSC Publishing). Stereospecific conversion of alcohols into pinacol boronic esters using lithiation–borylation methodology with pinacolborane. Available from: [Link]

-

Beilstein Journals. Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. Available from: [Link]

-

Thieme. Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of al. Available from: [Link]

-

YouTube. Suzuki cross-coupling reaction. Available from: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and Reactivity of Alkynyl Boron Compounds. Available from: [Link]

-

Organic Chemistry Portal. Pinacolborane. Available from: [Link]

-

University of Sheffield. Boron NMR. Available from: [Link]

-

NIH National Center for Biotechnology Information. Enantiospecific Alkynylation of Alkylboronic Esters. Available from: [Link]

-

University of Ottawa NMR Facility Blog. 1H NMR with 11B Decoupling. Available from: [Link]

-

ResearchGate. Preparation of ( E )-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Available from: [Link]

-

SDSU Chemistry. 11 B NMR Chemical Shifts. Available from: [Link]

-

NIH National Center for Biotechnology Information. Calculated 11B–13C NMR chemical shift relationship in hypercoordinate methonium and boronium ions. Available from: [Link]

-

Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. Available from: [Link]

-

PubMed. Oxidation of Alkynyl Boronates to Carboxylic Acids, Esters, and Amides. Available from: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Boron NMR [chem.ch.huji.ac.il]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 5. Calculated 11B–13C NMR chemical shift relationship in hypercoordinate methonium and boronium ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. Oxidation of Alkynyl Boronates to Carboxylic Acids, Esters, and Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 2-(Phenylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Properties, and Applications in Cross-Coupling Reactions

Introduction: A Versatile Building Block in Modern Organic Synthesis

In the landscape of contemporary organic chemistry, the development of efficient and versatile building blocks is paramount for the construction of complex molecular architectures. Among these, organoboron compounds, particularly boronate esters, have emerged as indispensable tools. This guide provides a comprehensive technical overview of 2-(phenylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a prominent alkynyl boronate ester. While the specific compound 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not widely documented, its phenyl-substituted analogue serves as an exemplary model for understanding the synthesis, properties, and vast applications of this class of reagents.

Alkynyl boronate esters are valued for their stability, ease of handling, and remarkable reactivity in a variety of cross-coupling reactions. They serve as key intermediates in the synthesis of pharmaceuticals, functional materials, and natural products. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of 2-(phenylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

| Property | Value | Reference |

| CAS Number | 159087-45-3 | [1][2] |

| Molecular Formula | C₁₄H₁₇BO₂ | [1] |

| Molecular Weight | 228.10 g/mol | [1] |

| Appearance | Crystals | [2] |

| Melting Point | 49-68 °C | [2][3] |

| Boiling Point | 265.4±23.0 °C (Predicted) | [3] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [3] |

Safety and Handling: 2-(Phenylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[4] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[1][5][6][7]

Synthesis of 2-(Phenylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The synthesis of alkynyl boronate esters can be achieved through several methodologies. A common and effective route involves the coupling of a terminal alkyne with a boron source.

Conceptual Synthesis Workflow

The synthesis generally proceeds via the reaction of a terminal alkyne with a diboron reagent in the presence of a suitable catalyst or through the reaction of a metal acetylide with a boronic ester precursor.

Sources

- 1. 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane - Safety Data Sheet [chemicalbook.com]

- 2. books.rsc.org [books.rsc.org]

- 3. 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 4,4,5,5-Tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane | C14H17BO2 | CID 11736311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Characterization, and Application

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in modern organic synthesis. We will delve into its structural characteristics, spectroscopic signature, synthesis protocols, and pivotal role in carbon-carbon bond formation, particularly through the Suzuki-Miyaura cross-coupling reaction.

Core Structural & Physicochemical Properties

This compound, also known as 1-butynylboronic acid pinacol ester, is an organoboron compound featuring a terminal alkyne linked to a pinacolborane group. This structure combines the stability of the boronic ester with the reactivity of the alkynyl group, making it a valuable building block in synthetic chemistry. The C-B bond has low polarity, rendering the compound stable yet susceptible to transmetalation in the presence of a suitable catalyst.[1]

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

| IUPAC Name | 2-(But-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N/A |

| CAS Number | 1287752-88-8 | [2] |

| Molecular Formula | C₁₀H₁₇BO₂ | [2] |

| Molecular Weight | 180.05 g/mol | [2] |

| Appearance | Not specified, likely a liquid or low-melting solid | General chemical knowledge |

| Storage | Inert atmosphere, store in freezer, under -20°C | [2] |

Below is a diagram illustrating the molecular structure of the topic compound.

Caption: Molecular structure of the topic compound.

Spectroscopic Characterization for Structural Verification

Accurate characterization is essential for confirming the identity and purity of this compound. The following are typical spectroscopic data used for its identification.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the ethyl group of the butynyl chain and a prominent singlet for the twelve equivalent methyl protons of the pinacol group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the alkynyl carbons, the carbons of the ethyl group, and the carbons of the pinacol ring. The carbon attached to the boron atom may show a broadened signal due to quadrupolar relaxation.

-

¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): This technique is particularly useful for organoboron compounds. For pinacol boronic esters, a characteristic broad singlet is typically observed in the range of δ 20-35 ppm.[3][4] This confirms the trigonal planar (sp²) geometry of the boron atom.

Synthesis Protocol and Mechanistic Considerations

The synthesis of alkynyl boronic esters can be achieved through several methods. A common and effective route involves the deprotonation of a terminal alkyne followed by reaction with a boron electrophile.

Experimental Protocol: Synthesis via Deprotonation/Borylation

This protocol is a representative procedure based on established methods for synthesizing alkynyl boronic esters.[5]

Objective: To synthesize this compound from 1-butyne.

Materials:

-

1-Butyne

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol isopropoxyboronate)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Anhydrous HCl in diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

-

Reaction Initiation: Dissolve 1-butyne in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of n-butyllithium in hexanes to the stirred solution of 1-butyne via the dropping funnel. Maintain the temperature at -78 °C. The n-BuLi acts as a strong base to deprotonate the terminal alkyne, forming lithium butynilide.

-

Borylation: After the addition is complete, continue stirring for 30-60 minutes at -78 °C. Then, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise. This electrophilic boron reagent is quenched by the nucleophilic lithium butynilide to form an intermediate anionic boronate complex.

-

Quenching and Workup: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.

Causality and Experimental Choices

-

Anhydrous Conditions: Organolithium reagents and boronic esters are sensitive to moisture. All glassware must be dried, and anhydrous solvents must be used to prevent quenching of the reagents and hydrolysis of the product.

-

Low Temperature: The deprotonation step is performed at -78 °C to control the exothermicity of the reaction and to prevent side reactions.

-

Choice of Boron Reagent: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an effective electrophile for this reaction. The pinacol group provides steric bulk and electronic stability to the final product, making it easier to handle and purify compared to the corresponding boronic acid.

The following diagram illustrates the general workflow for the synthesis.

Caption: General workflow for the synthesis of the title compound.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction forms a carbon-carbon bond between the alkynyl carbon of the boronic ester and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.[7][8]

The general reaction scheme is as follows:

R-X + (CH₃CH₂C≡C)B(pin) → R-C≡CCH₂CH₃

Where:

-

R = Aryl, vinyl, or heteroaryl group

-

X = Halide (I, Br, Cl) or triflate (OTf)

-

(pin) = pinacolato group

This reaction is a powerful tool for constructing complex molecular architectures and is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[9]

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent transfers its organic group (the butynyl group) to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic ester.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

The diagram below illustrates the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Handling and Safety

Organoboron compounds are generally considered to be of low toxicity.[8] However, standard laboratory safety precautions should always be observed.

-

Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents.[10] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a freezer.[2]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.

It is crucial to consult the Safety Data Sheet (SDS) for this specific compound before use for detailed safety information.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its stability, coupled with its reactivity in palladium-catalyzed cross-coupling reactions, makes it an important tool for the construction of carbon-carbon bonds. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in a research and development setting.

References

- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. (n.d.).

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H. Retrieved from [Link]

- 2-BUTYL-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE | 69190-62-1 - ChemicalBook. (2025, July 24).

-

Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 965-977. Retrieved from [Link]

- Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.).

- 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - PubChem. (n.d.).

- Boron - ESPI Metals. (n.d.).

- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. (2024, August 13).

-

Organoboron chemistry - Wikipedia. (n.d.). Retrieved from [Link]

- Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information - The Royal Society of Chemistry. (n.d.).

- 1287752-88-8|2-(But-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane|BLD Pharm. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, October 7).

Sources

- 1. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 2. 1287752-88-8|2-(But-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Boron - ESPI Metals [espimetals.com]

A Comprehensive Spectroscopic Guide to 1-Butynylboronic Acid Pinacol Ester

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Butynylboronic acid pinacol ester (CAS No. 138500-85-3) is a key building block in modern organic synthesis. As a member of the versatile boronic ester family, it serves as a crucial coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. Its structure, featuring a terminal alkyne and a pinacol boronic ester, allows for the introduction of a butynyl moiety into complex molecular architectures, a common strategy in the development of pharmaceuticals and advanced materials.

This technical guide provides an in-depth analysis of the spectroscopic signature of 1-butynylboronic acid pinacol ester. As direct experimental data can be sparse, this document synthesizes predicted data based on fundamental spectroscopic principles and validated data from closely related structural analogs. The objective is to equip researchers, scientists, and drug development professionals with a reliable reference for the identification, characterization, and quality control of this important reagent. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the spectral features to ensure both theoretical understanding and practical application.

Molecular Structure and Physicochemical Properties

The structure consists of a four-carbon chain with a terminal triple bond (butynyl group) attached to the boron atom of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol ester) ring.

Molecular Structure Diagram

Caption: Molecular structure of 1-butynylboronic acid pinacol ester.

Physicochemical Data Summary

| Property | Value |

| Molecular Formula | C₁₀H₁₇BO₂ |

| Molecular Weight | 180.05 g/mol |

| CAS Number | 138500-85-3 |

| Appearance | Predicted to be a colorless to pale yellow liquid |

| Boiling Point | Not established; analogous compounds like 1-pentynylboronic acid pinacol ester have bp 68-72 °C/0.09 mmHg |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-butynylboronic acid pinacol ester. The analysis involves ¹H, ¹³C, and ¹¹B NMR.

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this molecule, we expect four distinct signals.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.25 | Quartet (q) | 2H | -C≡C-CH₂ -CH₃ | The methylene protons are adjacent to a methyl group (splitting into a quartet) and deshielded by the alkyne. |

| ~ 1.26 | Singlet (s) | 12H | Pinacol -CH₃ | The four equivalent methyl groups on the pinacol ring are magnetically identical and show a sharp singlet. |

| ~ 1.10 | Triplet (t) | 3H | -CH₂-CH₃ | The terminal methyl protons are split into a triplet by the adjacent methylene group. |

Expertise & Causality: The chemical shifts are predicted based on the electronic environment of the protons. The pinacol methyl protons at ~1.26 ppm provide a highly characteristic and intense singlet, often used as an internal reference point. The deshielding effect of the sp-hybridized carbons of the alkyne shifts the adjacent methylene protons downfield to approximately 2.25 ppm.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 83.5 | C -(CH₃)₂ | The quaternary carbons of the pinacol ring bonded to oxygen appear in this characteristic region for boronic esters.[1] |

| ~ 90.0 | -C ≡C-B | The sp-hybridized carbon adjacent to the boron atom. |

| ~ 72.0 | R-C ≡C-B | The sp-hybridized carbon of the ethyl group. The carbon directly attached to the boron atom is often difficult to observe due to quadrupolar broadening from the adjacent boron nucleus.[1][2] |

| ~ 24.8 | -C(CH₃ )₂ | The methyl carbons of the pinacol group are equivalent and appear as a sharp, intense signal.[1] |

| ~ 14.5 | -C≡C-CH₂ -CH₃ | The methylene carbon of the ethyl group. |

| ~ 13.8 | -CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |

¹¹B NMR (Boron NMR)

¹¹B NMR is highly diagnostic for boron-containing compounds.

Predicted ¹¹B NMR Data (128 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Appearance | Rationale |

| ~ 30 - 34 | Broad singlet | This chemical shift is characteristic of a neutral, tricoordinate boronic ester with a CBO₂ environment.[3][4] The broadness is due to quadrupolar relaxation. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| 2980 - 2870 | Medium | C(sp³)-H Stretch | Corresponds to the C-H bonds of the methyl and methylene groups in the ethyl and pinacol moieties.[5] |

| ~ 2250 | Medium | C≡C Stretch (Alkyne) | This is a key diagnostic peak for the internal alkyne. Its intensity is moderate because the dipole moment change is not as large as in a terminal alkyne. |

| ~ 1350 | Strong | B-O Asymmetric Stretch | A very strong and characteristic absorption for boronic esters, indicative of the boron-oxygen single bond.[6][7] |

| ~ 1145 | Strong | C-O Stretch | A strong absorption associated with the C-O bonds of the pinacol ester ring.[6][7] |

Expertise & Causality: The IR spectrum is dominated by three strong bands related to the boronic ester functionality (B-O and C-O stretches) and a key diagnostic peak in the "triple bond region" for the alkyne C≡C stretch.[7] The absence of a broad O-H stretch around 3300 cm⁻¹ confirms that the boronic acid has been successfully converted to its ester form and is free from hydrolysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as its fragmentation patterns.

Predicted High-Resolution MS (HRMS) Data (ESI+)

| m/z (calculated) | Ion Species | Rationale |

| 181.1400 | [M+H]⁺ (for ¹¹B isotope) | The protonated molecular ion. This would be the base peak under soft ionization conditions like Electrospray Ionization (ESI). |

| 180.1322 | [M+H]⁺ (for ¹⁰B isotope) | Boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%). This results in a characteristic isotopic pattern where the M+1 peak has an intensity of approximately 25% of the M peak, which is a definitive confirmation of a single boron atom.[8] |

Expertise & Causality: The unique isotopic distribution of boron is a powerful diagnostic tool in mass spectrometry.[8] Observing the predicted m/z values for both the ¹¹B and ¹⁰B isotopologues with their characteristic ~4:1 intensity ratio provides unambiguous evidence for the presence of one boron atom in the molecule.

Predicted Fragmentation Pathway

Under higher energy conditions (e.g., in GC-MS or with fragmentation in MS/MS), the molecule is expected to fragment in predictable ways. A likely fragmentation involves the cleavage of the pinacol ring.

Fragmentation Diagram

Caption: A plausible fragmentation pathway for the molecular ion.

Experimental Protocols & Workflow

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following validated protocols are recommended.

General Sample Preparation

-

Ensure Purity: Use an analytical-grade sample of 1-butynylboronic acid pinacol ester. Pinacol boronic esters are generally stable but can be sensitive to hydrolysis; handle under an inert atmosphere (N₂ or Ar) if possible.

-

Solvent Selection: For NMR, use deuterated chloroform (CDCl₃) of high purity (>99.8% D). For MS, use HPLC-grade solvents like acetonitrile or methanol.

-

Concentration:

-

NMR: Prepare a solution of ~5-10 mg of the compound in 0.6 mL of CDCl₃ in a standard 5 mm NMR tube.

-

MS (ESI): Prepare a dilute solution (~10-100 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid to promote protonation).

-

Spectroscopic Data Acquisition Workflow

Caption: Integrated workflow for spectroscopic characterization.

Trustworthiness and Self-Validation

The integrity of spectroscopic data relies on a self-validating system.

-

Cross-Technique Correlation: The data from all three techniques must be consistent. The presence of the butynyl group must be confirmed by the C≡C stretch in the IR, the characteristic sp and sp³ carbon signals in the ¹³C NMR, and the correct molecular weight in the MS.

-

Internal Consistency: Within a technique, data must be self-consistent. For example, in ¹H NMR, the integration values must correspond to the number of protons in the proposed structure.

-

Isotopic Confirmation: The ~4:1 ratio of the [M+H]⁺ peaks for ¹¹B and ¹⁰B in high-resolution mass spectrometry is a critical validation step that confirms the elemental composition.[8]

-

Purity Assessment: The absence of significant impurity signals in the ¹H NMR spectrum (e.g., free pinacol, hydrolyzed boronic acid) is essential for validating the sample's purity. The absence of a broad O-H band in the IR spectrum corroborates the lack of hydrolysis.

By adhering to these principles, researchers can confidently identify and characterize 1-butynylboronic acid pinacol ester, ensuring the quality and reliability of their subsequent synthetic endeavors.

References

- This cit

- This cit

- This cit

-

Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Gioia, B., Arnaud, A., Radix, S., Walchshofer, N., Doléans-Jordheim, A., & Rocheblave, L. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 29, 105206. Available at: [Link]

- This cit

- This cit

- This cit

-

Lamos, S. M., et al. (2013). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PLoS ONE, 8(10), e78347. Available at: [Link]

-

LibreTexts. (2021). Infrared Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Bolte, M., et al. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts - Supporting Information. Royal Society of Chemistry. Available at: [Link]

- This cit

- This cit

- This cit

- This cit

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

Bolte, M., et al. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. Dalton Transactions, 49(16), 5110-5124. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

- This cit

-

LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Synthetic Utility of Alkynyl Boronate Esters

2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key building block in modern organic synthesis, particularly valued in the construction of complex molecular architectures. Its utility stems from the presence of both a reactive alkynyl group and a versatile pinacol boronate ester. This combination allows for its participation in a wide array of carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, enabling the introduction of the butynyl moiety into diverse organic scaffolds.[1] Such transformations are of paramount importance in the field of drug discovery and development, where the precise assembly of molecular fragments is essential for creating novel therapeutic agents.[2] The stability of this reagent is therefore a critical factor in ensuring the reproducibility and success of these synthetic endeavors. This guide provides a comprehensive overview of the stability, storage, and handling of this compound, drawing upon established principles of boronic ester chemistry and best practices for handling sensitive reagents.

Chemical and Physical Properties

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₁₇BO₂ | Based on chemical structure |

| Molecular Weight | 180.05 g/mol | Calculated from the molecular formula |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar pinacol boronate esters |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, toluene) | Pinacol boronate esters are generally nonpolar |

| Boiling Point | Expected to be distillable under reduced pressure | Similar to other volatile boronate esters |

| NMR Spectroscopy | Predictable shifts for the butynyl and pinacol protons and carbons | See Appendix for predicted spectra |

Stability and Degradation Pathways

The stability of this compound is primarily influenced by the inherent reactivity of the pinacol boronate ester and, to a lesser extent, the 1-butynyl group.

Hydrolysis of the Pinacol Boronate Ester

The most significant degradation pathway for this compound is the hydrolysis of the B-O bonds in the dioxaborolane ring.[3] This reaction is catalyzed by the presence of water and can occur under both acidic and basic conditions, leading to the formation of the corresponding butynylboronic acid and pinacol.

Caption: Primary degradation pathway via hydrolysis.

While pinacol boronate esters are generally considered more stable towards hydrolysis than their corresponding boronic acids, prolonged exposure to moisture will lead to decomposition.[3] The rate of hydrolysis can be influenced by factors such as pH and temperature.[3] This degradation is often the primary cause of reduced yields in subsequent reactions.

Oxidative Degradation

Boronic acids and their esters can be susceptible to oxidative cleavage of the carbon-boron bond. This process can be initiated by strong oxidizing agents or, in some cases, by atmospheric oxygen over extended periods, particularly in the presence of light or metal contaminants. The butynyl group itself is relatively stable to oxidation under standard laboratory conditions but can be reactive towards strong oxidants.

Reactivity of the 1-Butynyl Group

The terminal alkyne functionality in this compound is a site of potential reactivity. While generally stable, it can undergo addition reactions with various electrophiles and nucleophiles.[4] It is also important to note that terminal alkynes can form explosive metal acetylides with certain metal ions, such as those of copper(I), silver, and mercury. Therefore, contact with these metals should be avoided.

Recommended Storage and Handling Procedures

Given the sensitivity of this compound to moisture and potentially air, stringent storage and handling protocols are essential to maintain its integrity.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (refrigeration) | To minimize decomposition and volatilization. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To exclude moisture and atmospheric oxygen. |

| Container | Tightly sealed, amber glass bottle with a septum-sealed cap (e.g., Sure/Seal™) | To protect from light and prevent ingress of air and moisture.[5] |

| Location | A dry, well-ventilated area away from incompatible materials (e.g., strong acids, bases, and oxidizing agents) | To ensure safety and prevent accidental reactions. |

Handling Procedures

All manipulations of this compound should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.[6]

Caption: Workflow for handling the air- and moisture-sensitive reagent.

Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. The specific conditions may require optimization depending on the substrate.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Schlenk flask and other standard inert atmosphere glassware

Procedure:

-

Preparation of the Reaction Vessel:

-

Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon or nitrogen.

-

Allow the flask to cool to room temperature.

-

-

Addition of Reagents:

-

To the flask, add the aryl halide (1.0 equiv), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equiv).

-

Evacuate and backfill the flask with inert gas three times.

-

-

Addition of Solvent and Boronate Ester:

-

Add the anhydrous solvent via a dry syringe.

-

Add this compound (1.1-1.5 equiv) via a dry, gas-tight syringe.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.[7]

Conclusion

This compound is a valuable reagent for the synthesis of complex organic molecules. Its stability is critically dependent on the exclusion of water and, to a lesser extent, atmospheric oxygen. By adhering to the stringent storage and handling procedures outlined in this guide, researchers can ensure the integrity of this reagent, leading to more reliable and reproducible synthetic outcomes. A thorough understanding of its potential degradation pathways allows for the implementation of preventative measures, ultimately contributing to the successful advancement of research and development in the chemical and pharmaceutical sciences.

References

-

Molecular Inorganic Chemistry, University of Groningen. Working with air and moisture sensitive compounds. 2008. Available from: [Link]

-

University of Rochester, Department of Chemistry. How to Store Reagents. Available from: [Link]

-

Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. 2014. Available from: [Link]

-

Exploring the Structure and Properties of 1-Butyne and Its Chemical Significance. 2024. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]

-

ResearchGate. On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Available from: [Link]

-

National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

-

eScholarship, University of California. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Available from: [Link]

-

National Institutes of Health. Enantiospecific Alkynylation of Alkylboronic Esters. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

National Institutes of Health, PubChem. 1-Butyne. Available from: [Link]

-

National Institutes of Health. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Available from: [Link]

-

ACS Publications. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. 2011. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Supporting Information. Characterization data for related compounds. Available from: [Link]

-

National Institute of Standards and Technology. Benzene, 1-butynyl-. Available from: [Link]

-

National Institutes of Health, PubChem. 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available from: [Link]

Appendix: Predicted NMR Spectra

While experimental spectra should always be obtained for characterization, the following are predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions can aid in the initial identification and purity assessment of the compound.

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 2.25 (q, 2H) - Methylene protons adjacent to the triple bond

-

δ 1.25 (s, 12H) - Methyl protons of the pinacol group

-

δ 1.10 (t, 3H) - Methyl protons of the ethyl group

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ 83.0 - Quaternary carbons of the pinacol group

-

δ 80.0, 75.0 - Alkynyl carbons

-

δ 24.8 - Methyl carbons of the pinacol group

-

δ 14.0 - Methylene carbon adjacent to the triple bond

-

δ 12.5 - Methyl carbon of the ethyl group

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Structure and Properties of 1-Butyne and Its Chemical Significance [tengerchemical.com]

- 5. ehs.umich.edu [ehs.umich.edu]

- 6. molan.wdfiles.com [molan.wdfiles.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Alkynyl Boronic Esters: A Technical Guide to Synthesis, Stability, and Application

Abstract

Alkynyl boronic esters have emerged as powerful and versatile building blocks in modern organic synthesis. Their unique reactivity, stemming from the combination of a C-C triple bond and a boronic ester moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis, handling, and application of these indispensable reagents. We will delve into the nuances of preparing both pinacol and N-methyliminodiacetic acid (MIDA) protected alkynyl boronates, offering a comparative analysis of their stability and reactivity. Furthermore, this document provides detailed, field-proven protocols for their use in key synthetic transformations, including Suzuki-Miyaura cross-coupling and cycloaddition reactions, equipping researchers with the practical knowledge to effectively leverage these reagents in drug discovery and materials science.

Introduction: The Unique Utility of Alkynyl Boronic Esters

Organoboron compounds have become central to contemporary organic chemistry due to their stability, low toxicity, and the exceptional versatility of the carbon-boron bond.[1] Among these, alkynyl boronic esters stand out due to their dual functionality. The alkyne unit serves as a linchpin for constructing complex molecular architectures through reactions like cycloadditions and alkynylations, while the boronic ester enables a vast array of cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[2]

The reactivity of organoboron compounds is rooted in the vacant p-orbital on the boron atom.[1] The development of stable boronic esters, such as those derived from pinacol and MIDA, has significantly expanded the scope of their application by enhancing their stability towards air and moisture, and compatibility with a wide range of reaction conditions.[1] This guide will focus on these two prevalent classes of alkynyl boronic esters, providing a comprehensive overview for both novice and experienced researchers.

Synthesis of Alkynyl Boronic Esters: A Comparative Overview

The choice of synthetic methodology for alkynyl boronic esters largely depends on the desired protecting group on the boron atom, which in turn dictates the reagent's stability and subsequent reactivity. Here, we compare the synthesis of the two most common types: pinacol esters and MIDA esters.

Alkynyl Pinacol Boronates

Alkynyl pinacol boronic esters are widely used due to their commercial availability and straightforward synthesis. A common and efficient method for their preparation is the hydroboration of alkynes using pinacolborane (HBpin). This reaction can be performed under solvent- and metal-free conditions using microwave irradiation, offering a green and efficient route to these valuable compounds.[3]

Alternatively, palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B₂pin₂) with 1-alkenyl halides or triflates provides a convenient route to unsymmetrical 1,3-dienes via a borylation-coupling sequence.[4]

Alkynyl MIDA Boronates: A Paradigm of Stability

While pinacol boronates are suitable for many applications, their susceptibility to hydrolysis and decomposition can be a limitation, especially in multi-step syntheses.[5] To address this, the Burke group developed N-methyliminodiacetic acid (MIDA) protected boronate esters. The trivalent MIDA ligand rehybridizes the boron center from sp² to sp³, effectively "turning off" its reactivity in Suzuki-Miyaura cross-coupling reactions. This protection is robust, rendering MIDA boronates stable to benchtop storage, chromatography, and a wide range of anhydrous reaction conditions. The boronic acid can be readily unmasked under mild aqueous basic conditions when needed.

The synthesis of alkynyl MIDA boronates can be achieved through various methods, including the reaction of an aryl iodide with ethynyl MIDA boronate in the presence of a suitable catalyst.[6]

The following table summarizes a comparison of key features of alkynyl pinacol and MIDA boronates:

| Feature | Alkynyl Pinacol Boronates | Alkynyl MIDA Boronates |

| Stability | Moderate; susceptible to hydrolysis and protodeboronation.[5] | High; indefinitely stable on the benchtop under air.[5] |

| Purification | Can be challenging due to instability on silica gel. | Compatible with silica gel chromatography. |

| Reactivity | Readily participates in cross-coupling reactions. | Unreactive in anhydrous cross-coupling; requires deprotection. |

| Synthesis | Often prepared via hydroboration or Miyaura borylation.[3][4] | Synthesized from the corresponding boronic acid and MIDA.[6] |

Core Applications and Mechanistic Insights

The utility of alkynyl boronic esters spans a wide array of synthetic transformations. This section will detail the mechanisms and provide practical protocols for some of their most significant applications.

Suzuki-Miyaura Cross-Coupling: Forging C(sp)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[7][8] Alkynyl boronic esters are excellent partners in these reactions for the synthesis of internal alkynes.

The catalytic cycle, which is generally accepted for Suzuki-Miyaura couplings, involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][8]

Diagram 1: Suzuki-Miyaura Catalytic Cycle

General workflow for the synthesis of aromatic boronic esters via [4+2] cycloaddition of alkynyl boronic esters.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments involving alkynyl boronic esters.

Synthesis of an Alkynyl Pinacol Boronate via Hydroboration

This protocol is adapted from a solvent- and metal-free microwave irradiation method. [3] Materials:

-

Terminal alkyne (1.0 mmol)

-

Pinacolborane (1.1 mmol)

-

Microwave vial

Procedure:

-

To a microwave vial, add the terminal alkyne (1.0 mmol) and pinacolborane (1.1 mmol).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 30 minutes).

-

Allow the reaction to cool to room temperature.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired (E)-alkenylboronic acid pinacol ester. [3]

Suzuki-Miyaura Coupling of an Alkynyl Pinacol Boronate

This general procedure is based on standard Suzuki-Miyaura coupling conditions. [7] Materials:

-

Alkynyl pinacol boronate (1.1 equiv)

-

Aryl or vinyl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-